(r)-1-Fmoc-piperidine-3-carboxylic acid
Overview
Description
Fmoc-piperidine-3-carboxylic acid is a type of compound known as an amino acid derivative. These compounds are typically used in peptide synthesis, a process where amino acids are linked together to form peptides or proteins . The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl group, which is a protective group commonly used in peptide synthesis .
Molecular Structure Analysis
Amino acid derivatives like Fmoc-piperidine-3-carboxylic acid have a specific molecular structure that includes an amino group (NH2), a carboxyl group (COOH), and a side chain. The side chain can vary greatly between different amino acids and can influence the properties and reactivity of the amino acid .Chemical Reactions Analysis
Amino acid derivatives are often used in peptide synthesis, where they react with other amino acids to form peptides. This reaction typically involves the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another .Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives can vary greatly depending on their specific structure. Factors that can influence these properties include the nature of the side chain and the presence of any protective groups .Scientific Research Applications
Nonlinear Optical Chromophore Synthesis
(R)-1-Fmoc-piperidine-3-carboxylic acid is used in the synthesis of nonlinear optical (NLO) chromophores, as part of a protected ω-secondary amino carboxylic acid monomer. This process involves selective deprotection and coupling to create oligomers with potential applications in optoelectronic devices (Huang, Zhang, Dalton, & Weber, 2000).
Peptide Synthesis
The compound plays a crucial role in peptide synthesis, particularly in creating cyclic peptides. It allows for the formation of a C-terminal thioacid, which is crucial for cyclization into cyclic peptides, demonstrating its importance in advancing peptidomimetic chemistry (Sasaki & Crich, 2010).
Solid Phase Peptide Synthesis
It is instrumental in solid-phase peptide synthesis, where its deprotection capabilities are utilized. The Fmoc group of this compound can be cleaved by mild bases like piperidine, enhancing the efficiency of peptide synthesis (Chang & Meienhofer, 2009).
Enhancing Peptide Synthesis Purity
The compound is also significant in improving the purity of synthesized peptides. For instance, its use in synthesizing oxytocin via solid-phase peptide synthesis resulted in high bioactivity and purity of the final peptide (Sun, Tang, Huang, & Hu, 2017).
Miscellaneous Applications
Moreover, this compound is used in various other synthesis processes, like in the formation of diastereomeric complexes for structural and spectroscopic studies (Bartoszak-Adamska, Dega-Szafran, Jaskólski, & Szafran, 2011), and in creating environmentally friendly protocols for peptide synthesis (Přibylka, Krchňák, & Schütznerová, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The field of peptide synthesis, which often involves the use of amino acid derivatives, is a rapidly evolving area of research. Future directions could involve the development of new synthesis methods, the design of new amino acid derivatives, and the exploration of new applications for these compounds .
Properties
IUPAC Name |
(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXGQXNIBNREL-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589228 | |
Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-67-3 | |
Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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